molecular formula C25H26N2O5 B5217645 N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide

N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide

Cat. No.: B5217645
M. Wt: 434.5 g/mol
InChI Key: GRHVZWGHYAXFTR-UHFFFAOYSA-N
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Description

N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide is a benzamide derivative featuring a 2,5-dimethoxy-substituted phenyl core and a 4-phenoxybutanoylamino substituent at the 4-position. Its synthesis likely involves sequential amidation and coupling reactions, akin to methodologies described in sulfonamide-triazole derivatives .

Properties

IUPAC Name

N-[2,5-dimethoxy-4-(4-phenoxybutanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-30-22-17-21(27-25(29)18-10-5-3-6-11-18)23(31-2)16-20(22)26-24(28)14-9-15-32-19-12-7-4-8-13-19/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHVZWGHYAXFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCCOC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The initial step may include the nitration of a suitable aromatic compound, followed by reduction and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used as a tool to study protein interactions and cellular processes. Its ability to bind to specific molecular targets makes it valuable for investigating biological mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its interaction with biological targets can lead to the discovery of novel drugs for treating various diseases.

Industry: In the industrial sector, this compound may be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceutical formulations.

Mechanism of Action

The mechanism by which N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations at the 4-Position

N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide ()
  • Key Differences: The 4-position substituent is a 2-chloroacetamido group instead of phenoxybutanoylamino.
  • Lipophilicity: The shorter chain and chlorine atom reduce lipophilicity (clogP ≈ 2.8 vs. ~4.5 for the target compound), likely affecting membrane permeability .
N-{2,5-dimethoxy-4-[(methylsulfonyl)amino]phenyl}benzamide ()
  • Key Differences: A methylsulfonylamino group replaces the phenoxybutanoylamino moiety.
  • Impact :
    • Polarity : The sulfonamide group increases polarity (clogP ≈ 1.5), enhancing aqueous solubility but reducing blood-brain barrier penetration.
    • Acidity : The sulfonamide’s NH is more acidic (pKa ~10) than the amide NH (~15), influencing hydrogen-bonding interactions in biological systems .

Functional Group Modifications in Related Benzamides

Agrochemical Benzamides ()
  • Examples: Diflufenican (trifluoromethylphenoxy), etobenzanid (dichlorophenyl).
  • Impact: Bioactivity: Halogenated or fluorinated substituents enhance stability and pesticidal activity. The target compound’s phenoxybutanoyl group may offer intermediate lipophilicity for herbicidal or fungicidal applications .
Thiazole-Containing Benzamide ()
  • Key Differences : Incorporation of a thiazole ring and fluorophenyl methoxy group.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 4-Position clogP* Key Functional Groups
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide C25H25N2O5 433.48 4-Phenoxybutanoylamino ~4.5 Benzamide, methoxy, phenoxy, amide
N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide () C17H17ClN2O4 348.78 2-Chloroacetamido ~2.8 Benzamide, methoxy, chloro, amide
N-{2,5-dimethoxy-4-[(methylsulfonyl)amino]phenyl}benzamide () C16H18N2O5S 350.39 Methylsulfonylamino ~1.5 Benzamide, methoxy, sulfonamide
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide () C26H22FN2O4S 477.53 Thiazolyl, fluorophenyl methoxy ~3.9 Benzamide, thiazole, fluorophenyl

*clogP values estimated using fragment-based methods.

Research Findings and Implications

  • Synthetic Challenges: Introducing the phenoxybutanoyl group may require optimized coupling agents (e.g., EDC/HOBt) to avoid side reactions observed in triazole-thione syntheses .
  • Spectroscopic Differentiation : The target compound’s IR spectrum would lack S-H stretches (~2500–2600 cm⁻¹) but show amide C=O vibrations (~1680 cm⁻¹), distinguishing it from sulfonamides or thioamides .
  • Biological Relevance: The phenoxybutanoyl group’s extended alkyl chain may improve pharmacokinetic profiles (e.g., prolonged half-life) compared to shorter-chain analogs, as seen in alkoxy-substituted benzamides .

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